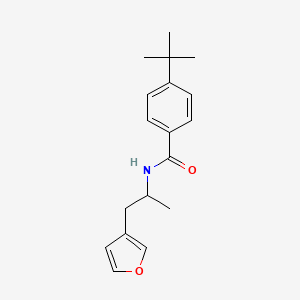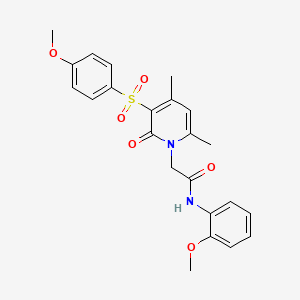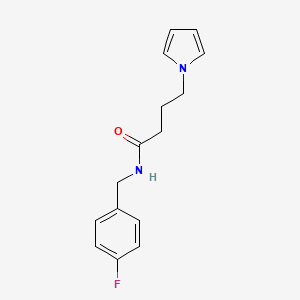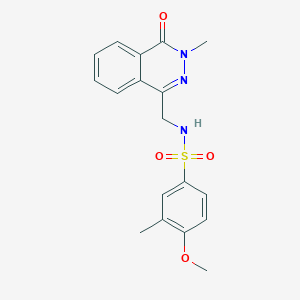
4-(tert-butyl)-N-(1-(furan-3-yl)propan-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(tert-butyl)-N-(1-(furan-3-yl)propan-2-yl)benzamide is a chemical compound that has gained significant attention due to its potential applications in scientific research. This compound is a member of the benzamide family and is commonly referred to as TFPB. TFPB has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.
Mécanisme D'action
Target of Action
Similar compounds have been known to interact with voltage-gated sodium channels and regulate the collapse response mediator protein 2 (crmp2) .
Mode of Action
It’s worth noting that compounds with similar structures have been known to enhance slow inactivation of voltage-gated sodium channels . This suggests that 4-tert-butyl-N-[1-(furan-3-yl)propan-2-yl]benzamide might interact with its targets in a similar manner, leading to changes in the activity of these channels.
Biochemical Pathways
The compound’s potential interaction with voltage-gated sodium channels and crmp2 suggests that it might influence neuronal signaling pathways
Result of Action
Based on its potential interaction with voltage-gated sodium channels and crmp2 , it can be hypothesized that the compound might influence neuronal activity
Avantages Et Limitations Des Expériences En Laboratoire
TFPB has several advantages for lab experiments, including its high potency and selectivity for GPR40. TFPB is also stable and easy to handle, making it suitable for use in various assays. However, TFPB has some limitations, including its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy. TFPB also has a relatively short half-life in vivo, which may limit its therapeutic potential.
Orientations Futures
There are several future directions for the study of TFPB. One potential direction is the development of TFPB analogs with improved pharmacokinetic properties and efficacy. Another direction is the study of TFPB in the context of other diseases, such as diabetes and cardiovascular disease. The role of TFPB in the regulation of inflammation and immune function is also an area of potential future research. Finally, the development of novel drug delivery systems for TFPB may improve its therapeutic potential and efficacy.
Conclusion:
In conclusion, TFPB is a chemical compound with potential applications in scientific research, particularly in the field of cancer research. TFPB has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively. TFPB has several future directions for study, including the development of analogs with improved pharmacokinetic properties and the study of TFPB in the context of other diseases. TFPB has the potential to be a valuable tool in scientific research and may have therapeutic potential in the treatment of various diseases.
Méthodes De Synthèse
TFPB can be synthesized using various methods, including the reaction of 4-tert-butylbenzoic acid with 1-(furan-3-yl)propan-2-amine in the presence of a coupling agent. Another method involves the reaction of 4-tert-butylbenzoyl chloride with 1-(furan-3-yl)propan-2-amine in the presence of a base. TFPB can also be synthesized using the Suzuki-Miyaura cross-coupling reaction between 4-tert-butylbenzeneboronic acid and 1-(furan-3-yl)propan-2-yl chloride. These methods result in the formation of TFPB, which is a white solid with a melting point of 182-184°C.
Applications De Recherche Scientifique
TFPB has potential applications in scientific research, particularly in the field of cancer research. TFPB has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. TFPB has also been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. In addition, TFPB has been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis. TFPB has also been studied for its potential application in the treatment of obesity, as it has been shown to inhibit the differentiation of preadipocytes into adipocytes.
Propriétés
IUPAC Name |
4-tert-butyl-N-[1-(furan-3-yl)propan-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2/c1-13(11-14-9-10-21-12-14)19-17(20)15-5-7-16(8-6-15)18(2,3)4/h5-10,12-13H,11H2,1-4H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXGKHAPZHJGNRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=COC=C1)NC(=O)C2=CC=C(C=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(tert-butyl)-N-(1-(furan-3-yl)propan-2-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl]thio}-N-(4-methoxyphenyl)acetamide](/img/structure/B2932197.png)
![2-[(2,6-Dichlorobenzyl)sulfanyl]-7-[1-(2,4-dichlorophenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2932198.png)

![4-(4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)thieno[3,2-d]pyrimidine](/img/structure/B2932200.png)
![3-Methyl-6-(5-quinoxalin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl)-1H-pyrimidine-2,4-dione](/img/structure/B2932201.png)



![1-(4-Ethoxyphenyl)-3-hydroxy-3-phenyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2932210.png)
![(E)-N-[(4-chlorophenyl)methyl]-2-(4-nitrophenyl)ethenesulfonamide](/img/structure/B2932212.png)

![N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-3-tosylpropanamide](/img/structure/B2932216.png)
![3-[(4-chlorophenyl)methyl]-9-cyclohexyl-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2932218.png)
